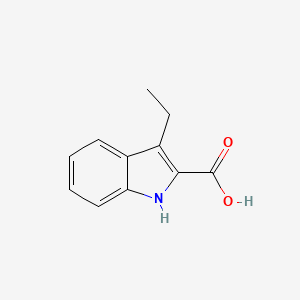

3-Ethyl-1H-indole-2-carboxylic acid

Descripción general

Descripción

3-Ethyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol can yield indole derivatives .

Análisis De Reacciones Químicas

Types of Reactions: 3-Ethyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Indole derivatives can be oxidized to form quinones or other oxidized products.

Reduction: Reduction reactions can convert indole derivatives to more saturated compounds.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds are often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Aplicaciones Científicas De Investigación

Antiviral Activity

Research has identified derivatives of indole-2-carboxylic acids, including 3-ethyl-1H-indole-2-carboxylic acid, as potential inhibitors of HIV-1 integrase. A study demonstrated that modifications to the indole core significantly enhanced the inhibitory effects against integrase, with some derivatives achieving IC50 values as low as 0.13 μM, indicating strong antiviral potential . The mechanism involves chelation of magnesium ions in the active site of the integrase enzyme, which is crucial for viral replication.

Anticancer Properties

Indole derivatives have shown promise in anticancer research. Compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation. For instance, certain substituted indoles have exhibited selective cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy . The specific mechanisms often involve modulation of signaling pathways associated with cell growth and apoptosis.

Anti-inflammatory Effects

Indole derivatives are also being investigated for their anti-inflammatory properties. The compound acts as an allosteric modulator of G protein-coupled receptors (GPCRs), which are involved in inflammatory responses . By influencing receptor activity, these compounds can potentially reduce inflammation and provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Synthesis and Chemical Properties

This compound serves as a building block for synthesizing more complex organic molecules. Its synthesis typically involves alkylation and carboxylation reactions that allow for the introduction of various functional groups, enhancing its versatility in organic synthesis.

Table 1: Comparison of Indole Derivatives

| Compound Name | Biological Activity | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Antiviral | 0.13 | Inhibition of HIV-1 integrase |

| 5-Chloro-3-ethyl-1H-indole-2-carboxylic acid | Anticancer | Varies | Modulation of cell signaling pathways |

| Substituted indoles | Anti-inflammatory | Varies | GPCR modulation |

Study on HIV Integrase Inhibition

A recent study focused on optimizing the structure of indole derivatives to enhance their inhibitory effects on HIV integrase. The introduction of specific substituents at the C3 position improved binding affinity and activity, showcasing the importance of structural modifications in drug design .

Evaluation of Anticancer Activity

Another case study evaluated a series of indole derivatives for their anticancer properties against various tumor cell lines. Results indicated that certain modifications led to increased cytotoxicity, emphasizing the potential for developing new cancer therapies based on indole structures .

Mecanismo De Acción

The mechanism of action of 3-Ethyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological processes such as cell signaling, gene expression, and metabolic pathways.

Comparación Con Compuestos Similares

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carboxaldehyde: An intermediate in the synthesis of various indole derivatives.

Indole-3-butyric acid: Another plant hormone with similar functions to indole-3-acetic acid.

Uniqueness: 3-Ethyl-1H-indole-2-carboxylic acid is unique due to its specific ethyl substitution at the third position of the indole ring, which can influence its chemical reactivity and biological activity compared to other indole derivatives .

Actividad Biológica

3-Ethyl-1H-indole-2-carboxylic acid is a notable derivative of indole, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR) based on recent research findings.

Overview of Indole Derivatives

Indole derivatives, including this compound, are recognized for their significant roles in medicinal chemistry. These compounds exhibit a wide range of biological activities such as:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

The versatility of these compounds stems from their ability to interact with multiple biological targets, making them valuable in drug development .

Target Receptors

This compound and its derivatives have been shown to interact with various receptors, including the cannabinoid CB1 receptor. These interactions can lead to diverse biological effects, such as modulation of neurotransmitter release and cellular signaling pathways .

Mode of Action

Research indicates that indole derivatives can act as allosteric modulators at the CB1 receptor, enhancing the binding affinity of agonists while simultaneously acting as insurmountable antagonists. This unique mechanism allows for selective modulation of receptor activity without directly competing with primary ligands .

Antiviral Activity

A recent study highlighted the effectiveness of indole-2-carboxylic acid derivatives in inhibiting HIV-1 integrase. Specifically, modifications at the C3 position significantly enhanced antiviral activity, with some derivatives showing IC50 values as low as 0.13 μM. The structural optimization involved introducing hydrophobic groups that improved interactions within the integrase active site .

Table 1: Antiviral Activity of Indole Derivatives

| Compound | IC50 (μM) | Structural Modification |

|---|---|---|

| Compound 3 | 0.13 | Long branch at C3 |

| Compound 20a | 0.15 | Halogenated groups at C6 |

| Parent Compound | 6.85 | No modifications |

Anticancer Activity

Indole derivatives have also been investigated for their anticancer properties. The ability to induce apoptosis in cancer cells has been attributed to their interaction with specific signaling pathways involved in cell survival and proliferation .

Structure-Activity Relationship (SAR)

The SAR studies on this compound have revealed critical insights into how structural modifications can enhance biological activity:

- Substituents at C5 : The presence of halogen groups has been associated with increased potency at the CB1 receptor.

- Alkyl Chains at C3 : Longer alkyl chains improve hydrophobic interactions, enhancing receptor binding and activity.

- Functional Groups : The introduction of functional groups such as amides or esters can significantly influence the compound's pharmacological profile .

Case Studies and Research Findings

Several studies have documented the promising biological activities of indole derivatives:

- Study on HIV Integrase Inhibition : Research demonstrated that specific structural modifications could lead to significant increases in integrase inhibitory activity, suggesting a pathway for developing new antiviral agents .

- CB1 Modulation Studies : Investigations into allosteric modulation have shown that certain indole derivatives can effectively reduce the maximum efficacy of agonists at the CB1 receptor, indicating potential therapeutic applications in conditions like obesity and pain management .

Propiedades

IUPAC Name |

3-ethyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-7-8-5-3-4-6-9(8)12-10(7)11(13)14/h3-6,12H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOALTXJYIZPUCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599911 | |

| Record name | 3-Ethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92287-88-2 | |

| Record name | 3-Ethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 3-Ethyl-1H-indole-2-carboxylic acid derivatives interact with the CB1 receptor, and what are the downstream effects?

A1: These compounds act as allosteric modulators, binding to a site distinct from the orthosteric site where cannabinoid agonists like CP 55,940 bind [, , ]. While they enhance agonist binding affinity [], they function as insurmountable antagonists, reducing the maximum efficacy of agonists in G protein-mediated signaling pathways []. Notably, they can induce receptor internalization and activate ERK signaling independently of Gi protein activation, demonstrating ligand-biased signaling [].

Q2: What is the impact of structural modifications to the this compound scaffold on CB1 receptor activity?

A2: Research has shown that specific structural features are crucial for the allosteric modulation of CB1 receptors. For instance, the 5-chloro substitution on the indole ring, as seen in Org 27569 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide), contributes to its ability to increase CP 55,940 binding affinity []. Additionally, the piperidine ring nitrogen in Org 27569 interacts electrostatically with the lysine residue K3.28192 on the CB1 receptor, which is important for its inverse agonist activity []. Modifications to these key structural features can significantly impact the compound's binding affinity, functional activity, and selectivity for the CB1 receptor.

Q3: Have computational methods been employed to study these compounds and their interactions with the CB1 receptor?

A3: Yes, computational studies, including molecular dynamics simulations and normal mode analysis, have been conducted to understand the structural and dynamic interactions of these compounds, specifically Org 27569, with the CB1 receptor []. These studies provide insights into the molecular mechanisms underlying their allosteric modulation, such as conformational changes induced upon binding. Such computational approaches are valuable for the rational design of novel CB1 allosteric modulators with tailored pharmacological profiles.

Q4: What are the implications of ligand-biased signaling observed with compounds like Org 27569 for potential therapeutic applications?

A4: The discovery of ligand-biased signaling at the CB1 receptor, where compounds like Org 27569 can selectively activate downstream pathways (e.g., ERK signaling) while inhibiting others (e.g., G protein coupling), opens up exciting possibilities for developing more targeted therapies [, ]. This selectivity could potentially lead to drugs with improved efficacy and fewer adverse effects compared to traditional CB1 ligands. Future research should focus on identifying and characterizing compounds that bias signaling toward specific therapeutically relevant pathways while minimizing undesirable effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.